2-(Iodomethyl)-1-(phenylsulfonyl)aziridine
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Overview
Description
2-(Iodomethyl)-1-(phenylsulfonyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an iodomethyl group and a phenylsulfonyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1-(phenylsulfonyl)aziridine typically involves the reaction of aziridine with iodomethane and a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-1-(phenylsulfonyl)aziridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by various nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of β-amino alcohols or other derivatives.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Ring-Opening Reactions: Reagents such as water, alcohols, or amines are used, often in the presence of a catalyst like a Lewis acid or a transition metal complex.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Substituted aziridines with various functional groups.
Ring-Opening Reactions: β-Amino alcohols or other derivatives depending on the nucleophile used.
Oxidation and Reduction: Sulfone or sulfoxide derivatives.
Scientific Research Applications
2-(Iodomethyl)-1-(phenylsulfonyl)aziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1-(phenylsulfonyl)aziridine involves its high reactivity due to the strained aziridine ring and the presence of the iodomethyl and phenylsulfonyl groups. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The phenylsulfonyl group can stabilize intermediates through resonance, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-Tosylaziridine: Similar in structure but with a tosyl group instead of a phenylsulfonyl group.
N-Sulfonylaziridine: General class of compounds with different sulfonyl groups attached to the aziridine ring.
Uniqueness
2-(Iodomethyl)-1-(phenylsulfonyl)aziridine is unique due to the presence of both the iodomethyl and phenylsulfonyl groups, which impart distinct reactivity and stability to the compound. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Properties
CAS No. |
6453-90-3 |
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Molecular Formula |
C9H10INO2S |
Molecular Weight |
323.15 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(iodomethyl)aziridine |
InChI |
InChI=1S/C9H10INO2S/c10-6-8-7-11(8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
XZWLAXINCBWNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=CC=C2)CI |
Origin of Product |
United States |
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